3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxybenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxybenzylthio Group: This step involves the reaction of the triazole derivative with 3-methoxybenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxybenzylthio group.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the triazole ring can yield various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine can be compared with other triazole derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
676539-11-0 |
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Molecular Formula |
C15H15N5OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5OS/c1-21-12-6-4-5-11(9-12)10-22-15-19-18-14(20(15)16)13-7-2-3-8-17-13/h2-9H,10,16H2,1H3 |
InChI Key |
DZWCAOFNXOYSIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origin of Product |
United States |
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